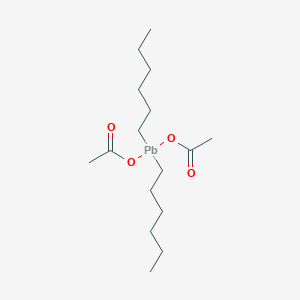

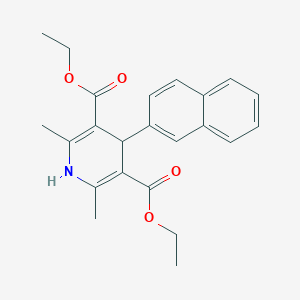

![molecular formula C13H13N3O2S B231992 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide CAS No. 19350-76-6](/img/structure/B231992.png)

4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to the compound , has been described in the literature . The process involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .Molecular Structure Analysis

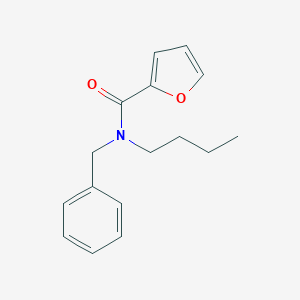

The molecular structure of “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” consists of a benzenesulfonamide core with a 4-methyl group and a pyridin-3-ylmethylideneamino group.科学的研究の応用

Synthesis of Benzene Derivatives

The compound plays a crucial role in the synthesis of structurally diverse benzene derivatives. An intermolecular efficient dimerization of diynes via Rh-catalyzed cycloaddition is presented. This protocol allows for the expedient synthesis of structurally diverse benzene derivatives, which retain an alkyne unit for post-functionalization to realize molecules with potential medicinal value and extended molecular complexity .

Anticancer Activity

The compound has been evaluated for its in vitro anticancer activity against a series of different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell). The results of the anticancer activity data revealed that most of the tested compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .

Antibacterial Activity

Sulfonamides, which include the compound , are known to have antibacterial properties. They have been used as antibiotics since the 1930s .

Antitumor Agents

Some sulfonamide drugs, including the compound , have been reported as antitumor agents .

Elastase Inhibitors

Compounds containing a benzenesulfonamide moiety, like the compound , are known to have elastase inhibitory properties .

Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .

作用機序

While the specific mechanism of action for “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” is not explicitly stated, benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .

Safety and Hazards

The safety and hazards associated with “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” are not explicitly mentioned in the available resources. Sigma-Aldrich, a supplier of the compound, states that it is sold as-is without any warranties, and the buyer assumes responsibility to confirm product identity and/or purity .

将来の方向性

The future directions for research on “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” and similar compounds could involve further exploration of their potential as antiproliferative agents, given their inhibitory effects on carbonic anhydrase IX . Additionally, their potential antimicrobial activity could also be a focus of future research .

特性

IUPAC Name |

4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-11-4-6-13(7-5-11)19(17,18)16-15-10-12-3-2-8-14-9-12/h2-10,16H,1H3/b15-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQPVPKXDUISEM-GDNBJRDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419947 |

Source

|

| Record name | NSC263849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19350-76-6 |

Source

|

| Record name | NSC263849 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC263849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

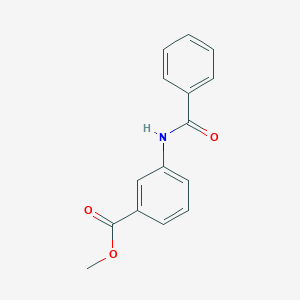

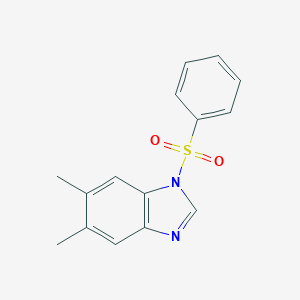

![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)

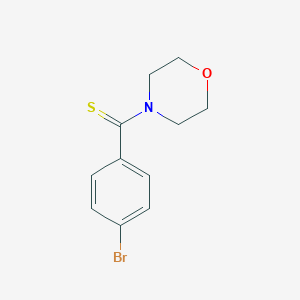

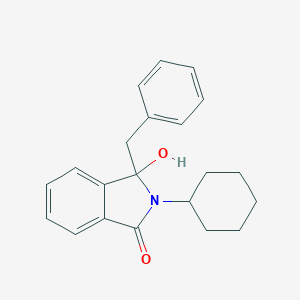

![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)

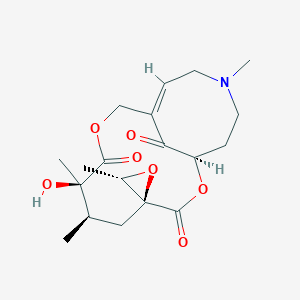

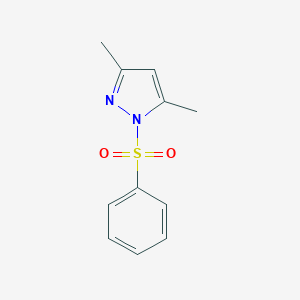

![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)

![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)

![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)